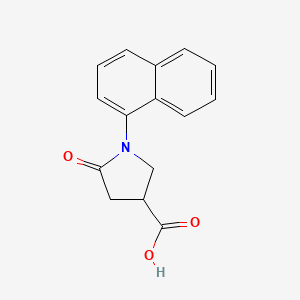

3-(1,3-苯并二氧杂环-5-基)-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and its optical properties. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . Similarly, the synthesis of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was performed using reactions of acid chlorides with binucleophiles . These methods provide good yields and allow for the introduction of various substituents, which can alter the physical and chemical properties of the resulting compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, as well as X-ray crystallography . For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometry and electronic structures can also be optimized and calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . These reactions are typically performed in the presence of a base or catalytic amounts of pyridine and can yield a range of products depending on the reactants and conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, are influenced by the substituents on the pyrazole moiety and the solvent polarity . UV-vis absorption and fluorescence spectral characteristics are key properties that are studied to understand the behavior of these compounds in different environments . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability and self-assembly of these molecules . The nonlinear optical properties of pyrazole derivatives are also of interest due to their potential applications in materials science .

科学研究应用

功能化反应和化合物合成:1H-吡唑-3-羧酸衍生物参与功能化反应,导致形成各种化合物,如羧酰胺、咪唑吡啶衍生物和羧酸盐。这些反应对于合成具有不同领域潜在应用的多种化合物非常重要,包括材料科学和药理学 (Yıldırım 等人,2005) (Korkusuz & Yıldırım, 2010)。

光学和非线性光学性质:1H-吡唑-3-羧酸的某些衍生物表现出显着的非线性光学 (NLO) 性质。这些性质对于光子学和光电子学中的应用至关重要,例如在光限制器和其他操纵光线的器件的开发中 (Chandrakantha 等人,2013)。

配合物的形成:吡唑-二羧酸衍生物已被用于合成和表征与 Cu(II) 和 Co(II) 等金属的单核配合物。这些配合物在配位化学领域有应用,在催化、材料科学和作为更复杂结构的前体方面具有潜在用途 (Radi 等人,2015)。

抗菌和抗真菌活性:一些 1H-吡唑-3-羧酸衍生物已被合成并测试其抗菌和抗真菌活性。这些化合物对各种细菌和真菌菌株表现出显着的抑制作用,突出了它们在开发新型抗菌剂中的潜力 (Shubhangi 等人,2019)。

分子相互作用和结构研究:1H-吡唑-3-羧酸衍生物已经过广泛的结构研究,包括 X 射线晶体学,以阐明它们的分子几何、结构稳定性和分子间相互作用。这些研究对于理解这些化合物的性质及其在各个领域的潜在应用至关重要 (Kumara 等人,2018)。

属性

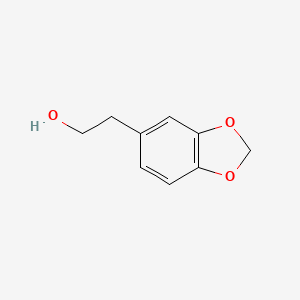

IUPAC Name |

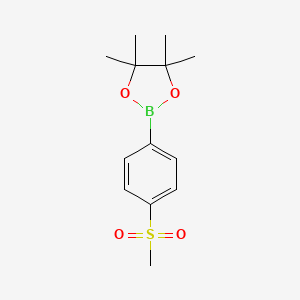

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)8-4-7(12-13-8)6-1-2-9-10(3-6)17-5-16-9/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXODXZANYFXPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378077 |

Source

|

| Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

890621-48-4 |

Source

|

| Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)